molecular formula C9H6BrClF2O2 B14097436 2-Bromo-2,2-difluoroethyl 4-chlorobenzoate

2-Bromo-2,2-difluoroethyl 4-chlorobenzoate

Cat. No.: B14097436
M. Wt: 299.49 g/mol
InChI Key: GCHSNFVLJMWTTO-UHFFFAOYSA-N
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Description

2-Bromo-2,2-difluoroethyl 4-chlorobenzoate is an organic compound with the molecular formula C9H6BrClF2O2 It is a derivative of benzoic acid, where the hydrogen atoms in the ethyl group are substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2,2-difluoroethyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 2-bromo-2,2-difluoroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Formation of 4-chlorobenzoic acid derivatives.

    Oxidation: Formation of 4-chlorobenzoic acid.

    Reduction: Formation of 2,2-difluoroethyl 4-chlorobenzoate.

Scientific Research Applications

2-Bromo-2,2-difluoroethyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-2,2-difluoroethyl 4-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms in the compound can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

    Ethyl 2-bromo-2,2-difluoroacetate: Similar in structure but lacks the aromatic ring.

    2-Bromo-4-chlorobenzoate: Similar aromatic structure but lacks the difluoroethyl group.

    2-Bromo-2,2-difluoroethyl benzoate: Similar ester structure but without the chlorine substitution on the aromatic ring.

Uniqueness: 2-Bromo-2,2-difluoroethyl 4-chlorobenzoate is unique due to the presence of both bromine and fluorine atoms in the ethyl group, combined with a chlorine-substituted aromatic ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H6BrClF2O2

Molecular Weight

299.49 g/mol

IUPAC Name

(2-bromo-2,2-difluoroethyl) 4-chlorobenzoate

InChI

InChI=1S/C9H6BrClF2O2/c10-9(12,13)5-15-8(14)6-1-3-7(11)4-2-6/h1-4H,5H2

InChI Key

GCHSNFVLJMWTTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(F)(F)Br)Cl

Origin of Product

United States

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